Octreotide dimer (parallel)

Description

BenchChem offers high-quality Octreotide dimer (parallel) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octreotide dimer (parallel) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C98H132N20O20S4 |

|---|---|

Molecular Weight |

2038.5 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R,24R,27S,30R,33S,36S,39R)-10,33-bis(4-aminobutyl)-19,24-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,27-dibenzyl-4-N,39-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,36-bis[(1R)-1-hydroxyethyl]-13,30-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4,39-dicarboxamide |

InChI |

InChI=1S/C98H132N20O20S4/c1-55(121)77(49-119)111-95(135)81-53-141-142-54-82(96(136)112-78(50-120)56(2)122)116-98(138)84(58(4)124)118-88(128)72(38-22-24-40-100)106-92(132)76(46-64-48-104-70-36-20-18-34-66(64)70)110-90(130)74(44-62-31-15-8-16-32-62)108-94(134)80(114-86(126)68(102)42-60-27-11-6-12-28-60)52-140-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,129)(H,110,130)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+/m1/s1 |

InChI Key |

USPMGGIWMBXPCN-MPABSRDBSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)NC(=O)[C@@H](CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)NC(=O)C(CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)C(=O)NC(CO)C(C)O)C(=O)NC(CO)C(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Parallel Octreotide Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octreotide, a synthetic octapeptide analogue of somatostatin, is a cornerstone in the management of neuroendocrine tumors and acromegaly due to its high affinity for somatostatin receptors (SSTRs), primarily subtypes 2 and 5. The dimerization of therapeutic peptides is a promising strategy to enhance receptor affinity, avidity, and in vivo half-life. This technical guide provides a comprehensive overview of the synthesis and characterization of the parallel dimer of octreotide. While specific literature on the parallel octreotide dimer is limited, this document outlines established methodologies for peptide synthesis, dimerization, purification, and characterization based on known protocols for octreotide and other dimeric peptides.

Introduction

The parallel octreotide dimer consists of two octreotide molecules linked by two disulfide bridges between their corresponding cysteine residues. This configuration is distinct from an antiparallel dimer, where the peptide chains run in opposite directions. The rationale for investigating parallel octreotide dimers lies in the potential for bivalent binding to somatostatin receptors, which are known to form homodimers and heterodimers on the cell surface. This bivalent interaction could lead to enhanced receptor activation and downstream signaling, potentially resulting in improved therapeutic efficacy.

Synthesis of Parallel Octreotide Dimer

The synthesis of the parallel octreotide dimer is a multi-step process involving the initial synthesis of the linear octreotide monomer, followed by a controlled dimerization step.

Synthesis of Linear Octreotide Monomer

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing the linear octreotide peptide chain.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Linear Octreotide

-

Resin Selection: A suitable solid support, such as a pre-loaded Wang or Rink amide resin, is used as the starting point for the C-terminal threoninol of octreotide.

-

Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the octreotide sequence (D-Phe-Cys(Trt)-Phe-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr-ol). Side-chain protecting groups (e.g., Trt for Cys, Boc for Lys and Trp, tBu for Thr) are used to prevent unwanted side reactions.

-

Cleavage and Deprotection: Once the full-length linear peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.[3]

-

Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized to obtain the crude linear octreotide as a white powder.

Dimerization to Form Parallel Octreotide Dimer

The formation of the parallel dimer is achieved through the oxidation of the two cysteine residues in two separate linear octreotide molecules, forming two intermolecular disulfide bonds.

Experimental Protocol: Dimerization of Linear Octreotide

-

Dissolution: The lyophilized crude linear octreotide is dissolved in a suitable buffer, such as ammonium bicarbonate solution, at a high concentration to favor intermolecular dimerization over intramolecular cyclization.

-

Oxidation: The disulfide bonds are formed by gentle oxidation. This can be achieved by air oxidation, where the solution is stirred while exposed to air for several hours to days, or by using an oxidizing agent like hydrogen peroxide or potassium ferricyanide. The reaction progress is monitored by HPLC.

-

Quenching: If an oxidizing agent is used, the reaction is quenched by adding a reducing agent or by adjusting the pH.

-

Lyophilization: The crude parallel octreotide dimer solution is lyophilized to obtain a solid product.

Purification and Characterization

The crude parallel octreotide dimer requires purification and subsequent characterization to ensure its identity, purity, and integrity.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for purifying the parallel octreotide dimer.[1]

Experimental Protocol: RP-HPLC Purification

-

Column: A preparative C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of an ion-pairing agent like TFA (0.1%), is employed.

-

Gradient: A linear gradient from a low to a high concentration of acetonitrile is run to elute the dimer from the column. The exact gradient will need to be optimized.

-

Detection: The elution profile is monitored by UV absorbance at 220 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the main peak of the parallel octreotide dimer are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product.

Characterization

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the parallel octreotide dimer.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the dimer and to assess its conformation in solution.

Quantitative Data

The following table summarizes the key physicochemical properties of the parallel octreotide dimer.

| Property | Value | Reference |

| Molecular Formula | C98H132N20O20S4 | [6] |

| Molecular Weight | 2038.48 g/mol | [7] |

| CAS Number | 1926163-80-5 | [8][9] |

Signaling Pathways

Octreotide and its parallel dimer are expected to exert their effects through the same signaling pathways, primarily by activating SSTR2 and SSTR5.[10][11] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] This, in turn, modulates various downstream effectors, leading to the inhibition of hormone secretion and cell proliferation.[12]

A key antiproliferative mechanism of octreotide involves the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[12] Activation of SSTRs by octreotide leads to the inhibition of the PI3K/Akt pathway, which subsequently upregulates the expression of the tumor suppressor gene Zac1.[12]

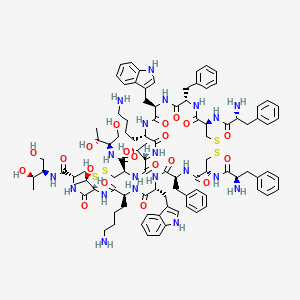

Caption: Signaling pathway of parallel octreotide dimer.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of the parallel octreotide dimer.

References

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Parallel Dimer-Octreotide (10 mg) (Bis{D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-L-cysteinamide} cyclic (2-->2'),(7-->7')-bis(disulfide))] - CAS [1926163-80-5] [store.usp.org]

- 7. clearsynth.com [clearsynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. veeprho.com [veeprho.com]

- 10. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. adooq.com [adooq.com]

- 12. aacrjournals.org [aacrjournals.org]

Somatostatin Receptor Subtype Selectivity of Parallel Octreotide Dimer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimerization of peptide ligands represents a promising strategy in drug discovery to enhance receptor affinity, selectivity, and signaling efficacy. This technical guide explores the somatostatin receptor subtype selectivity of the parallel octreotide dimer. While octreotide, a synthetic analog of somatostatin, is a cornerstone in the management of neuroendocrine tumors and acromegaly, primarily through its high affinity for somatostatin receptor subtype 2 (SSTR2), the characterization of its dimeric forms is less documented in publicly available literature. This document aims to provide a comprehensive framework for evaluating such molecules, detailing the requisite experimental protocols and data presentation formats. Due to the absence of specific binding and functional data for the parallel octreotide dimer in the current scientific literature, this guide will focus on the established methodologies used to characterize somatostatin receptor ligands, which would be essential for the evaluation of this specific dimer.

Introduction to Somatostatin Receptors and Octreotide

The somatostatin receptor (SSTR) family consists of five distinct G-protein coupled receptor (GPCR) subtypes: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[1][2] These receptors are involved in a wide array of physiological processes, including the regulation of hormone secretion, neurotransmission, and cell proliferation.[3] The differential expression of these subtypes in various tissues and tumors makes them attractive targets for therapeutic intervention.

Octreotide is a synthetic octapeptide analog of somatostatin with a longer half-life. It exhibits a high binding affinity for SSTR2 and a moderate affinity for SSTR5, with lower to no significant affinity for SSTR1, SSTR3, and SSTR4.[2][4] This selectivity profile underpins its clinical efficacy in treating conditions characterized by SSTR2 overexpression. The concept of creating dimeric forms of octreotide, such as a parallel dimer, is predicated on the hypothesis that multivalency could enhance receptor interaction, potentially altering the affinity and selectivity profile across the SSTR subtypes.

Data Presentation: Quantifying Receptor Selectivity

A thorough characterization of a parallel octreotide dimer would necessitate quantifying its binding affinity and functional potency at each of the five SSTR subtypes. The resulting data should be presented in a clear, tabular format to facilitate direct comparison with the monomeric octreotide and endogenous somatostatin.

Table 1: Comparative Binding Affinities (Ki in nM) of Somatostatin Analogs for Human SSTR Subtypes

| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Somatostatin-14 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Octreotide | >1000 | 0.1 - 5 | 20 - 100 | >1000 | 5 - 20 |

| Parallel Octreotide Dimer | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The values for Octreotide are approximate ranges compiled from various sources. Specific values can vary based on experimental conditions. Data for the parallel octreotide dimer is not currently available in published literature.

Table 2: Comparative Functional Potency (EC50 in nM) of Somatostatin Analogs at Human SSTR Subtypes

| Compound | SSTR1 (EC50, nM) | SSTR2 (EC50, nM) | SSTR3 (EC50, nM) | SSTR4 (EC50, nM) | SSTR5 (EC50, nM) |

| Somatostatin-14 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Octreotide | >1000 | 0.1 - 10 | 50 - 200 | >1000 | 10 - 50 |

| Parallel Octreotide Dimer | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The values for Octreotide are approximate ranges. Functional potency is typically measured via downstream signaling assays such as cAMP inhibition. Data for the parallel octreotide dimer is not currently available in published literature.

Experimental Protocols

The determination of the SSTR subtype selectivity of a parallel octreotide dimer would involve a series of well-established in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5][6]

Objective: To determine the inhibitory constant (Ki) of the parallel octreotide dimer for each of the five human SSTR subtypes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Competitive Binding: A fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]-SST-14 or a subtype-selective radioligand) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (parallel octreotide dimer).

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

References

- 1. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]

- 4. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of highly potent octapeptide analogs of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of highly potent octapeptide analogs of somatostatin - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Parallel vs. Anti-Parallel Octreotide Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the management of neuroendocrine tumors and acromegaly. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure, which facilitates high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5. During the synthesis and storage of octreotide, various impurities can arise, including dimeric forms where two octreotide monomers are covalently linked by intermolecular disulfide bonds. These dimers can exist as two distinct topological isomers: a parallel and an anti-parallel form. While these dimers are typically considered impurities, understanding their structural and functional characteristics is crucial for quality control, formulation development, and for exploring potential novel biological activities. This technical guide provides a comprehensive overview of the structural analysis of parallel and anti-parallel octreotide dimers, including their formation, characterization, and potential biological implications. Due to the limited publicly available research directly comparing these two dimeric forms, this guide synthesizes information from the broader fields of peptide chemistry, structural biology, and somatostatin receptor pharmacology to provide a foundational understanding for researchers.

Introduction to Octreotide and Dimerization

Octreotide is a cyclic octapeptide with the sequence D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr(ol). A disulfide bridge between the two cysteine residues (Cys2 and Cys7) is essential for its biological activity. This intramolecular bond constrains the peptide into a specific conformation that is recognized by SSTRs.

Dimerization of octreotide occurs through the formation of two intermolecular disulfide bonds between two octreotide monomers. Depending on the orientation of the peptide backbones relative to each other, two distinct isomers can be formed:

-

Parallel Dimer: The two octreotide monomers are aligned in the same direction (N-terminus to C-terminus). The disulfide bonds are formed between Cys2 of the first monomer and Cys2 of the second, and between Cys7 of the first monomer and Cys7 of the second.

-

Anti-Parallel Dimer: The two octreotide monomers are aligned in opposite directions. The disulfide bonds are formed between Cys2 of the first monomer and Cys7 of the second, and between Cys7 of the first monomer and Cys2 of the second.

The distinct spatial arrangement of these dimers is expected to significantly influence their physicochemical properties, receptor binding affinity, and subsequent biological activity.

Structural Elucidation of Octreotide Monomer

A comprehensive understanding of the octreotide monomer is fundamental to postulating the structures of its dimeric forms. The three-dimensional structure of octreotide has been elucidated by X-ray crystallography and NMR spectroscopy.[1][2][3] The key structural feature is a type II' β-turn involving the pharmacophoric residues D-Trp and Lys.[4]

| Structural Parameter | Description | Reference |

| Secondary Structure | Predominantly a β-sheet/β-turn conformation. | [4] |

| Key Residues for Binding | D-Trp and Lys are critical for receptor interaction. | [5] |

| Disulfide Bridge | Intramolecular bond between Cys2 and Cys7 stabilizes the active conformation. | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear Octreotide

This protocol describes a standard Fmoc-based solid-phase synthesis approach.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) in DMF with DIC and Oxyma Pure. Add the activated amino acid solution to the resin and allow to react for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the octreotide sequence.

-

Cleavage and Deprotection: Once the linear peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O, and 2.5% EDT) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude linear peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Oxidative Cyclization and Dimer Formation

The formation of the intramolecular disulfide bond to yield monomeric octreotide, as well as the intermolecular disulfide bonds to form dimers, is achieved through oxidation of the linear peptide's cysteine thiols.

Materials:

-

Purified linear octreotide

-

Ammonium bicarbonate buffer (pH 8.0-8.5)

-

Dimethyl sulfoxide (DMSO) or air oxidation

Procedure:

-

Dissolution: Dissolve the purified linear peptide in an aqueous buffer (e.g., ammonium bicarbonate) at a low concentration (typically <1 mg/mL) to favor intramolecular cyclization.

-

Oxidation:

-

Air Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours. The dissolved oxygen will facilitate the oxidation of the thiol groups.

-

DMSO Oxidation: Add DMSO to the peptide solution (e.g., 10-20% v/v) and stir for several hours.

-

-

Monitoring: Monitor the reaction progress by RP-HPLC to observe the consumption of the linear peptide and the formation of the cyclic monomer and any dimeric byproducts.

-

Purification: Purify the desired octreotide monomer from the reaction mixture, which may contain parallel and anti-parallel dimers, using RP-HPLC.

Controlling Dimer Formation: The formation of dimers is a competing reaction to the desired intramolecular cyclization. The ratio of monomer to dimers is influenced by several factors:

-

Peptide Concentration: Higher peptide concentrations favor intermolecular reactions, leading to a greater proportion of dimers.

-

Solvent: The choice of solvent can influence the conformation of the linear peptide, which in turn can affect the propensity for dimerization.

-

pH: The pH of the solution affects the ionization state of the thiol groups, which can influence the rate of disulfide bond formation.

To selectively synthesize one dimeric form over the other, a more controlled strategy involving orthogonal cysteine protecting groups would be required. For example, to synthesize a parallel dimer, one could synthesize two separate linear peptides with different cysteine protecting groups, selectively deprotect one set, form an intermolecular disulfide bond, and then deprotect the second set to form the second intermolecular bond. A similar strategy with appropriately protected peptides could be envisioned for the anti-parallel dimer. However, specific protocols for octreotide using this approach are not readily found in the literature.

Structural Comparison: Parallel vs. Anti-Parallel Dimers

In the absence of experimental structural data for the octreotide dimers, we can infer potential structural differences based on their topology.

Parallel Dimer

In the parallel dimer, the two peptide chains are aligned in the same direction. This arrangement would likely result in a more "open" or extended conformation compared to the anti-parallel dimer. The key pharmacophoric residues (D-Trp and Lys) of both monomers would be located on the same face of the dimeric molecule.

Anti-Parallel Dimer

The anti-parallel arrangement would likely lead to a more compact and potentially more stable structure due to the possibility of forming an intermolecular β-sheet between the two peptide backbones. The pharmacophoric residues of the two monomers would be located on opposite faces of the dimer. This difference in the spatial presentation of the key binding motifs could have significant implications for receptor interaction.

Biological Activity and Signaling Pathways

The biological activity of octreotide is mediated by its binding to SSTRs, which are G-protein coupled receptors (GPCRs). Upon activation, SSTRs initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.

Receptor Binding Affinity

The binding affinity of octreotide to different SSTR subtypes is well-characterized.

| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Reference |

| SSTR1 | >1000 | [7] |

| SSTR2 | 0.6 - 1.2 | [7] |

| SSTR3 | 25 | [7] |

| SSTR4 | >1000 | [7] |

| SSTR5 | 6.3 | [7] |

Specific binding affinity data for the parallel and anti-parallel octreotide dimers are not available. However, it can be hypothesized that:

-

The increased steric bulk of the dimers may hinder their ability to fit into the receptor binding pocket, potentially leading to lower binding affinity compared to the monomer.

-

The different spatial presentation of the pharmacophoric D-Trp and Lys residues in the parallel and anti-parallel dimers could lead to altered receptor subtype selectivity. For instance, the anti-parallel dimer, with its opposing pharmacophores, might be capable of simultaneously interacting with two receptor molecules if they are in close proximity (i.e., receptor dimers), a phenomenon that has been observed for SSTRs.

Signaling Pathways

The primary signaling pathway activated by octreotide binding to SSTR2 is the inhibition of adenylyl cyclase.

It is plausible that both the parallel and anti-parallel dimers, if they bind to SSTRs, would activate the same downstream signaling pathways as the monomer. However, the potency and duration of the signal could be altered due to differences in binding affinity and kinetics.

Experimental Workflow for Comparative Analysis

A rigorous comparative analysis of parallel and anti-parallel octreotide dimers would require the following experimental workflow:

Conclusion and Future Directions

Parallel and anti-parallel octreotide dimers represent important, albeit often overlooked, related substances in the manufacturing of octreotide. While current literature lacks a direct and detailed comparative analysis, fundamental principles of peptide chemistry and structural biology suggest that these two isomers possess distinct three-dimensional structures. These structural differences are highly likely to translate into different biological activities, including altered receptor binding affinities and potencies.

Future research should focus on the targeted synthesis and purification of these dimers to enable detailed structural elucidation by NMR and X-ray crystallography. Subsequent biological evaluation through comprehensive receptor binding and functional assays is necessary to fully understand their pharmacological profiles. Such studies would not only be invaluable for the quality control of octreotide drug products but could also uncover novel structure-activity relationships and potentially lead to the development of new dimeric somatostatin analogs with unique therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Structure-Activity Relationship of Re-cyclized Octreotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Octreotide | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

Investigating the Role of Octreotide Dimer in Somatostatin Receptor Clustering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential role of octreotide dimers in inducing the clustering of somatostatin receptors (SSTRs), a phenomenon with significant implications for signal transduction and the development of novel therapeutics. While the dimerization of G protein-coupled receptors (GPCRs), including SSTRs, is an established concept, the specific effects of a bivalent ligand such as an octreotide dimer remain a frontier of research. This document provides a comprehensive overview of the theoretical framework, proposed experimental designs, and potential signaling outcomes associated with octreotide dimer-induced receptor clustering.

Introduction: Somatostatin Receptors and the Dimerization Hypothesis

Somatostatin and its synthetic analogs, like octreotide, are crucial in regulating endocrine and exocrine secretion by binding to five distinct G protein-coupled somatostatin receptor subtypes (SSTR1-5).[1][2][3][4] Octreotide exhibits a high affinity for SSTR2 and is widely used in the treatment of neuroendocrine tumors.[2][5] Emerging evidence suggests that GPCRs, including SSTRs, can exist and function as dimers or higher-order oligomers.[6] This dimerization can be either homodimeric (e.g., SSTR2-SSTR2) or heterodimeric (e.g., SSTR2-SSTR5) and can be influenced by ligand binding.[7][8][9][10][11] The formation of these receptor clusters can modulate ligand binding, receptor trafficking, and downstream signaling pathways.[12][13][14][15]

A bivalent ligand, such as a synthetically created octreotide dimer, is hypothesized to be a potent inducer of receptor clustering by simultaneously binding to two receptor protomers. This guide outlines the methodologies to investigate this hypothesis and its functional consequences.

Synthesis of a Bivalent Octreotide Ligand

The synthesis of a bivalent octreotide ligand would be a critical first step. Based on established solid-phase peptide synthesis (SPPS) protocols for octreotide and its analogs, a dimeric construct can be designed.[7][8][9][10][16][17][18][19][20] This would involve synthesizing two octreotide monomers and linking them via a spacer. The nature of the spacer (e.g., polyethylene glycol (PEG), oligoproline) would be a key variable, as its length and flexibility could influence the efficiency of receptor bridging.[21][22]

A proposed synthetic workflow is outlined below:

Caption: Workflow for the synthesis of a bivalent octreotide ligand.

Experimental Protocols for Investigating Receptor Clustering

Several biophysical and biochemical techniques can be employed to investigate the ability of an octreotide dimer to induce SSTR clustering.

FRET microscopy is a powerful technique to measure the proximity of two fluorescently labeled molecules.[23][24] In this context, SSTR2 receptors would be tagged with donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores. An increase in FRET efficiency upon treatment with the octreotide dimer compared to the monomer would indicate receptor clustering.[25][26][27]

Experimental Protocol: FRET Microscopy

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding SSTR2-CFP (donor) and SSTR2-YFP (acceptor).

-

Cell Treatment: Transfected cells are treated with varying concentrations of monomeric octreotide or the synthesized octreotide dimer.

-

Image Acquisition: Cells are imaged using a confocal microscope equipped for FRET imaging. Donor, acceptor, and FRET channels are acquired.

-

FRET Analysis: FRET efficiency is calculated using established algorithms (e.g., sensitized emission method).

-

Data Interpretation: A significant increase in FRET efficiency in dimer-treated cells compared to monomer-treated or untreated cells would indicate receptor clustering.

Caption: Experimental workflow for FRET-based analysis of receptor clustering.

BRET is another proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., GFP).[12][13][14][15] Similar to FRET, an increased BRET signal upon octreotide dimer treatment would suggest receptor clustering.

Experimental Protocol: BRET Assay

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding SSTR2-Rluc (donor) and SSTR2-GFP (acceptor).

-

Cell Plating: Transfected cells are plated in a 96-well microplate.

-

Ligand Treatment: Cells are treated with monomeric octreotide or the octreotide dimer.

-

Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added.

-

Signal Detection: Luminescence is measured at the donor and acceptor emission wavelengths using a microplate reader.

-

BRET Ratio Calculation: The BRET ratio (acceptor emission / donor emission) is calculated.

-

Data Analysis: A dose-dependent increase in the BRET ratio with the octreotide dimer would indicate induced receptor proximity.

Co-IP is a biochemical technique used to identify protein-protein interactions.[6] In this experiment, two populations of SSTR2 with different epitope tags (e.g., HA and Myc) would be co-expressed. Immunoprecipitation of one tagged receptor should pull down the other if they are in a complex.

Experimental Protocol: Co-immunoprecipitation

-

Cell Culture and Transfection: Cells are co-transfected with SSTR2-HA and SSTR2-Myc constructs.

-

Ligand Treatment: Cells are treated with either monomeric octreotide or the octreotide dimer.

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an anti-HA antibody conjugated to agarose beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blotting: The eluate is analyzed by Western blotting using an anti-Myc antibody to detect the co-immunoprecipitated SSTR2-Myc.

Caption: Workflow for Co-immunoprecipitation to detect receptor dimerization.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that would be expected from the experiments described above, illustrating the potential effects of an octreotide dimer.

Table 1: Hypothetical FRET Efficiency Data

| Treatment | Concentration (nM) | Mean FRET Efficiency (%) ± SD |

| Untreated Control | - | 5.2 ± 1.1 |

| Octreotide Monomer | 100 | 8.5 ± 1.5 |

| Octreotide Dimer | 1 | 12.3 ± 2.0 |

| Octreotide Dimer | 10 | 18.7 ± 2.5 |

| Octreotide Dimer | 100 | 25.4 ± 3.1 |

Table 2: Hypothetical BRET Ratio Data

| Treatment | Concentration (nM) | Net BRET Ratio ± SEM |

| Untreated Control | - | 0.05 ± 0.01 |

| Octreotide Monomer | 100 | 0.12 ± 0.02 |

| Octreotide Dimer | 1 | 0.25 ± 0.03 |

| Octreotide Dimer | 10 | 0.48 ± 0.04 |

| Octreotide Dimer | 100 | 0.65 ± 0.05 |

Table 3: Hypothetical Co-immunoprecipitation Results

| Treatment | IP Antibody | Western Blot Antibody | Result |

| Untreated | Anti-HA | Anti-Myc | Faint band |

| Octreotide Monomer | Anti-HA | Anti-Myc | Moderate band |

| Octreotide Dimer | Anti-HA | Anti-Myc | Strong band |

Signaling Pathways and Potential Consequences of Clustering

SSTR2 activation by monomeric octreotide primarily leads to the inhibition of adenylyl cyclase via the Gi/o protein, resulting in decreased intracellular cAMP levels.[2][28] It can also trigger β-arrestin recruitment and receptor internalization.[2][19] The clustering of SSTR2 induced by an octreotide dimer may lead to "biased agonism," where certain signaling pathways are preferentially activated over others.[12][13][14][15][29][30][31][32]

Potential Signaling Consequences of Dimer-Induced Clustering:

-

Enhanced G-protein Coupling: The proximity of receptors in a cluster could facilitate more efficient coupling to and activation of G proteins, leading to a more potent inhibition of adenylyl cyclase.

-

Altered Arrestin Recruitment: The conformation of the receptor dimer may favor or hinder the binding of β-arrestins, thus modulating receptor desensitization and internalization.

-

Activation of Novel Pathways: Receptor clustering may create a scaffold for the recruitment of other signaling molecules, potentially activating pathways that are not significantly engaged by monomeric receptor activation.

Caption: Potential signaling consequences of octreotide dimer-induced SSTR2 clustering.

Conclusion

The investigation into the role of octreotide dimers in SSTR clustering represents a significant step towards a more nuanced understanding of somatostatin signaling. The use of bivalent ligands is a promising strategy to probe the functional consequences of receptor dimerization. The experimental approaches outlined in this guide, from the synthesis of a bivalent octreotide to the detailed analysis of receptor clustering and downstream signaling, provide a robust framework for future research in this area. The insights gained from such studies will be invaluable for the design of next-generation somatostatin analogs with enhanced efficacy and tailored signaling profiles for the treatment of neuroendocrine tumors and other related disorders.

References

- 1. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. Clinical Significance of Somatostatin Receptor (SSTR) 2 in Meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design of multivalent ligand targeting G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of highly potent octapeptide analogs of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DSpace-CRIS [boris-portal.unibe.ch]

- 11. Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Agonist-biased signaling at the sst2A receptor: the multi-somatostatin analogs KE108 and SOM230 activate and antagonize distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. From octreotide to shorter analogues: Synthesis, radiolabeling, stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of somatostatin analogues modified at the tryptophan residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and preliminary evaluation of octreotate conjugates of bioactive synthetic amatoxins for targeting somatostatin receptor (sstr2) expressing cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis, radiolabeling, and preclinical evaluation of a new octreotide analog for somatostatin receptor-positive tumor scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]

- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 22. The size matters? A computational tool to design bivalent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]

- 24. kiesslinglab.com [kiesslinglab.com]

- 25. Equilibrium theory for the clustering of bivalent cell surface receptors by trivalent ligands. Application to histamine release from basophils - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Receptor clustering and activation by multivalent interaction through recognition peptides presented on exosomes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Bivalent ligands targeting chemokine receptor dimerization: molecular design and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 32. Quantifying biased β-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling GPCR Dimerization: A Technical Guide to Utilizing Parallel Octreotide Dimers

For Researchers, Scientists, and Drug Development Professionals

The dimerization of G-protein coupled receptors (GPCRs) has emerged as a critical concept in pharmacology and drug development, offering new avenues for therapeutic intervention. Understanding the formation and functional significance of these receptor complexes is paramount. This technical guide explores the use of parallel octreotide dimers as a specialized tool to investigate the dimerization of somatostatin receptors (SSTRs), a GPCR subfamily implicated in numerous physiological processes and diseases, including cancer.

Introduction to GPCR Dimerization and Bivalent Ligands

GPCRs, the largest family of cell surface receptors, have traditionally been viewed as monomeric entities. However, a growing body of evidence supports their existence and function as dimers or higher-order oligomers. This dimerization can be either homodimeric (composed of identical receptor subtypes) or heterodimeric (composed of different receptor subtypes), each with unique pharmacological and signaling properties.

Bivalent ligands, which consist of two pharmacophores linked by a spacer, have become invaluable tools for studying GPCR dimerization. These molecules are designed to simultaneously engage the binding sites of two receptor protomers within a dimer, thereby providing insights into the spatial arrangement and functional consequences of dimerization. A parallel octreotide dimer, comprising two octreotide molecules linked in a parallel orientation, is a prime example of a homobivalent ligand designed to probe SSTR homodimerization.

The Somatostatin Receptor System and the Rationale for Octreotide Dimers

The somatostatin receptor family consists of five subtypes (SSTR1-5), which are involved in regulating hormone secretion, cell proliferation, and apoptosis. Octreotide, a synthetic octapeptide analog of somatostatin, exhibits high affinity primarily for SSTR2 and, to a lesser extent, SSTR5 and SSTR3. Due to its potent anti-secretory and anti-proliferative effects, octreotide is widely used in the treatment of neuroendocrine tumors and acromegaly.

The propensity of SSTRs to form both homo- and heterodimers has been documented. A parallel octreotide dimer can serve as a molecular probe to investigate the existence and functional relevance of SSTR dimers. By bridging two receptor units, the dimer can stabilize the dimeric conformation, potentially leading to altered binding affinities, signaling potencies, and downstream cellular responses compared to its monomeric counterpart.

Data Presentation: Quantitative Analysis of Monomeric vs. Dimeric Ligands

While specific quantitative data for commercially available parallel octreotide dimers in peer-reviewed literature is limited, the following tables illustrate the expected comparative data based on studies of other bivalent GPCR ligands and monomeric octreotide analogs. These tables provide a framework for the types of quantitative comparisons that are essential in such studies.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| Octreotide (Monomer) | >1000 | 0.5 - 2.0 | 20 - 50 | >1000 | 5 - 15 |

| Parallel Octreotide Dimer (Hypothetical) | >1000 | 0.05 - 0.5 | 5 - 20 | >1000 | 1 - 5 |

Note: The hypothetical values for the parallel octreotide dimer suggest a potential increase in binding affinity (lower Ki) for SSTR2 and SSTR5, which is a common characteristic of well-designed bivalent ligands due to an avidity effect.

Table 2: Comparative Functional Potencies (EC50 in nM) for Inhibition of cAMP Accumulation

| Ligand | SSTR2-expressing Cells | SSTR5-expressing Cells |

| Octreotide (Monomer) | 0.1 - 0.5 | 1 - 5 |

| Parallel Octreotide Dimer (Hypothetical) | 0.01 - 0.1 | 0.5 - 2 |

Note: The hypothetical functional potency data for the parallel octreotide dimer indicates a potential enhancement in efficacy for SSTR2-mediated signaling, which would be a key indicator of productive engagement with a receptor dimer.

Experimental Protocols

Detailed methodologies are crucial for the successful application of parallel octreotide dimers in studying GPCR dimerization. The following are detailed protocols for key experiments, adapted for the investigation of SSTR dimerization.

Synthesis of Parallel Octreotide Dimer

The synthesis of a parallel octreotide dimer typically involves solid-phase peptide synthesis of the octreotide monomer with a linker attachment point, followed by dimerization in solution.

Protocol:

-

Solid-Phase Synthesis of Monomer: Synthesize the protected linear octreotide peptide on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A linker with a reactive group (e.g., a maleimide or an azide) is incorporated at a non-critical position of the peptide, often at the N-terminus or on the side chain of a lysine residue.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification of Monomer: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Dimerization: Dissolve the purified, linker-modified octreotide monomer in a suitable buffer. Induce dimerization by adding a bifunctional crosslinker that reacts with the functional groups on the monomer's linker. For example, a bis-maleimide crosslinker can be used to link two thiol-containing linkers.

-

Purification of Dimer: Purify the resulting parallel octreotide dimer by RP-HPLC and characterize it by mass spectrometry.

Bioluminescence Resonance Energy Transfer (BRET) Assay for SSTR Dimerization

BRET is a powerful technique to study protein-protein interactions in living cells. It measures the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., yellow fluorescent protein, YFP) fused to the proteins of interest.

Protocol:

-

Construct Preparation: Generate expression vectors encoding SSTR subtypes fused at their C-terminus with either Rluc (SSTR-Rluc) or YFP (SSTR-YFP).

-

Cell Culture and Transfection: Culture HEK-293 cells (or another suitable cell line) and transfect them with the SSTR-Rluc and SSTR-YFP constructs. For homodimerization studies, transfect with SSTRx-Rluc and SSTRx-YFP. For heterodimerization, use SSTRx-Rluc and SSTRy-YFP.

-

BRET Measurement: 48 hours post-transfection, harvest the cells and resuspend them in a suitable buffer.

-

Ligand Stimulation: Aliquot the cell suspension into a 96-well plate. Add the parallel octreotide dimer or monomeric octreotide at various concentrations.

-

Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h) to each well.

-

Data Acquisition: Immediately measure the luminescence at the emission wavelengths of both Rluc (e.g., 485 nm) and YFP (e.g., 530 nm) using a microplate reader.

-

Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 485 nm). An increase in the BRET ratio upon ligand addition suggests ligand-induced or stabilized dimerization.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy provides spatial information about receptor dimerization at the single-cell level. It measures the energy transfer between a donor fluorophore (e.g., cyan fluorescent protein, CFP) and an acceptor fluorophore (e.g., YFP).

Protocol:

-

Construct Preparation: Prepare expression vectors for SSTR subtypes fused with CFP (SSTR-CFP) and YFP (SSTR-YFP).

-

Cell Culture and Transfection: Seed cells on glass-bottom dishes and transfect with the SSTR-CFP and SSTR-YFP constructs.

-

Live-Cell Imaging: 24-48 hours post-transfection, mount the dishes on a fluorescence microscope equipped for FRET imaging.

-

Ligand Treatment: Add the parallel octreotide dimer or monomeric octreotide to the cells.

-

Image Acquisition: Acquire images in three channels: donor excitation/donor emission (CFP), donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission (YFP).

-

FRET Analysis: Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) efficiency using appropriate software. An increase in FRET efficiency in the presence of the parallel octreotide dimer would indicate its ability to promote or stabilize SSTR dimers.

Co-immunoprecipitation (Co-IP) of SSTR Subtypes

Co-IP is a biochemical technique used to identify protein-protein interactions. It involves precipitating a protein of interest along with its binding partners using a specific antibody.

Protocol:

-

Construct Preparation: Generate expression vectors for SSTR subtypes with different epitope tags (e.g., HA-SSTR2 and Myc-SSTR5).

-

Cell Culture and Transfection: Transfect cells with the tagged SSTR constructs.

-

Ligand Stimulation: Treat the cells with the parallel octreotide dimer or monomeric octreotide.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the epitope tags (e.g., anti-HA antibody) coupled to protein A/G beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the other epitope tag (e.g., anti-Myc antibody). The detection of the second tagged protein in the immunoprecipitate confirms the interaction between the two SSTR subtypes.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Cellular Uptake Mechanisms of Parallel Octreotide Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cellular uptake of somatostatin analogs is a critical determinant of their efficacy in both diagnostic and therapeutic applications for neuroendocrine tumors. This technical guide provides an in-depth exploration of the cellular uptake mechanisms of parallel octreotide dimers, a novel class of somatostatin receptor subtype 2 (SSTR2) targeting agents. While specific quantitative data for parallel octreotide dimers are not yet extensively published, this guide synthesizes the established principles of SSTR2 trafficking and provides detailed, adaptable experimental protocols for their characterization. The core focus is on the presumed primary uptake pathway: clathrin-mediated endocytosis. This document outlines the key molecular players, signaling cascades, and provides structured methodologies for researchers to investigate the binding, internalization, and intracellular fate of these promising dimeric compounds.

Introduction

Octreotide, a synthetic octapeptide analog of somatostatin, exhibits a high affinity for SSTR2, which is overexpressed in many neuroendocrine tumors. Dimerization of octreotide is a strategy being explored to enhance receptor affinity, avidity, and potentially alter internalization kinetics, leading to improved tumor targeting and retention. The "parallel dimer" configuration refers to two octreotide molecules linked in a parallel orientation. Understanding the precise mechanisms by which these larger dimeric molecules are internalized into target cells is paramount for optimizing their design and clinical application.

The predominant pathway for the internalization of SSTR2 agonists is clathrin-mediated endocytosis (CME). This process involves the binding of the ligand to the receptor, followed by the recruitment of adaptor proteins, clathrin coat assembly, vesicle formation, and eventual intracellular trafficking. This guide will dissect this pathway in the context of a parallel octreotide dimer and provide the necessary tools for its experimental investigation.

Proposed Cellular Uptake Pathway: SSTR2-Mediated Endocytosis

The binding of a parallel octreotide dimer to two adjacent SSTR2 molecules is hypothesized to initiate a signaling cascade leading to receptor-mediated endocytosis. The key steps are illustrated in the signaling pathway diagram below.

Caption: SSTR2-mediated endocytosis of a parallel octreotide dimer.

Quantitative Data Summary

Due to the limited availability of published data specifically for parallel octreotide dimers, the following table presents hypothetical, yet plausible, quantitative values based on known data for octreotide and its analogs. These values serve as a benchmark for expected experimental outcomes.

| Parameter | Description | Hypothetical Value | Reference Compound |

| Binding Affinity (Kd) | Equilibrium dissociation constant, indicating the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Kd signifies higher affinity. | 0.1 - 1.0 nM | Octreotide (IC50 ~1-5 nM) |

| Internalization Rate (kint) | The rate constant for the internalization of the receptor-ligand complex. | 0.05 - 0.15 min-1 | Radiolabeled Octreotide Analogs |

| Bmax | Maximum number of binding sites per cell. | 50,000 - 500,000 | SSTR2-expressing cell lines |

| Recycling Rate (krec) | The rate constant for the recycling of internalized receptors back to the plasma membrane. | 0.01 - 0.03 min-1 | SSTR2 |

| Degradation Rate (kdeg) | The rate constant for the degradation of internalized receptors. | 0.005 - 0.01 min-1 | SSTR2 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the cellular uptake of parallel octreotide dimers.

Cell Culture and Maintenance

-

Cell Line: A human neuroendocrine tumor cell line endogenously expressing SSTR2 (e.g., BON-1, QGP-1) or a stably transfected cell line (e.g., HEK293-SSTR2, CHO-K1-SSTR2).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled parallel octreotide dimer.

Caption: Workflow for a radioligand binding assay.

-

Materials:

-

Radiolabeled parallel octreotide dimer (e.g., with 125I or 111In).

-

Unlabeled parallel octreotide dimer.

-

SSTR2-expressing cells.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Gamma counter.

-

-

Procedure:

-

Prepare a single-cell suspension of SSTR2-expressing cells in ice-cold binding buffer.

-

In a series of tubes, add a constant number of cells (e.g., 1 x 106 cells/tube).

-

Add increasing concentrations of the radiolabeled parallel octreotide dimer to the tubes.

-

For the determination of non-specific binding, add a 1000-fold excess of unlabeled parallel octreotide dimer to a parallel set of tubes.

-

Incubate the tubes at 4°C for 2-4 hours to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each concentration.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

Internalization Assay

This protocol measures the rate and extent of internalization of the parallel octreotide dimer.

Caption: Workflow for a radioligand internalization assay.

-

Materials:

-

Radiolabeled parallel octreotide dimer.

-

SSTR2-expressing cells.

-

Culture medium.

-

Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8).

-

Lysis buffer (e.g., 1 N NaOH).

-

Gamma counter.

-

-

Procedure:

-

Seed SSTR2-expressing cells into 24-well plates and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Add a saturating concentration of the radiolabeled parallel octreotide dimer to the cells and incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the internalization by placing the plates on ice.

-

To separate surface-bound from internalized radioligand, wash the cells twice with ice-cold PBS, followed by two incubations with ice-cold acid wash buffer for 5 minutes each. Collect the acid washes (surface-bound fraction).

-

Lyse the cells with lysis buffer and collect the lysate (internalized fraction).

-

Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

-

Calculate the percentage of internalized radioactivity at each time point relative to the total cell-associated radioactivity (surface-bound + internalized).

-

Plot the percentage of internalization over time to determine the internalization rate constant (kint).

-

Fluorescence Microscopy for Visualization of Uptake

This qualitative/semi-quantitative method allows for the visualization of the cellular localization of a fluorescently labeled parallel octreotide dimer.

-

Materials:

-

Fluorescently labeled parallel octreotide dimer (e.g., conjugated to FITC, Alexa Fluor 488, or a near-infrared dye).

-

SSTR2-expressing cells grown on glass coverslips.

-

Hoechst 33342 or DAPI for nuclear staining.

-

Antibodies against early endosome antigen 1 (EEA1) or lysosomal-associated membrane protein 1 (LAMP1) for co-localization studies.

-

Fluorescently labeled secondary antibodies.

-

Paraformaldehyde (PFA) for cell fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Mounting medium.

-

Confocal microscope.

-

-

Procedure:

-

Seed SSTR2-expressing cells on glass coverslips in a 24-well plate.

-

Incubate the cells with the fluorescently labeled parallel octreotide dimer at 37°C for various time points.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

For co-localization studies, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against endosomal/lysosomal markers, followed by incubation with fluorescently labeled secondary antibodies.

-

Stain the nuclei with Hoechst or DAPI.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cellular localization of the fluorescent dimer and co-localization with organelle markers using a confocal microscope.

-

Conclusion

The cellular uptake of parallel octreotide dimers is a multifaceted process, with clathrin-mediated endocytosis via SSTR2 being the most probable primary mechanism. This guide has provided a comprehensive overview of this pathway, along with detailed experimental protocols to enable researchers to rigorously characterize the binding, internalization, and intracellular trafficking of these novel compounds. While specific quantitative data for parallel octreotide dimers remains to be established, the methodologies outlined here provide a robust framework for such investigations. A thorough understanding of these cellular uptake mechanisms will be instrumental in the rational design and development of next-generation somatostatin analogs for improved cancer diagnosis and therapy.

The Intracellular Journey of a Parallel Octreotide Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate intracellular fate and trafficking of a parallel octreotide dimer, a synthetic analog of the natural hormone somatostatin. While direct experimental data on the parallel dimer is limited, this document extrapolates from the well-studied behavior of the octreotide monomer to provide a comprehensive overview of its expected receptor interaction, internalization, and subsequent intracellular pathways. This guide aims to serve as a valuable resource for researchers engaged in the development of novel somatostatin receptor-targeted therapeutics.

Receptor Binding and Signal Transduction

The biological activity of octreotide and its dimeric form is initiated by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[1] Octreotide exhibits a high affinity primarily for SSTR2, and to a lesser extent for SSTR3 and SSTR5.[2] The binding of the octreotide dimer is hypothesized to potentially induce or stabilize receptor dimerization (homo- or hetero-dimers), which can influence the subsequent signaling cascade and receptor trafficking.[3]

Upon binding, the activated SSTR2 typically couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is a key mechanism behind the anti-secretory and anti-proliferative effects of octreotide.[4]

Signaling Pathway of SSTR2 Activation by Octreotide

References

- 1. Agonist-biased Trafficking of Somatostatin Receptor 2A in Enteric Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Parallel Dimer-Octreotide (10 mg) (Bis{D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-L-cysteinamide} cyclic (2-->2'),(7-->7')-bis(disulfide))] - CAS [1926163-80-5] [store.usp.org]

- 3. Frontiers | Dimerization of GPCRs: Novel insight into the role of FLNA and SSAs regulating SST2 and SST5 homo- and hetero-dimer formation [frontiersin.org]

- 4. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Competitive Binding Assays Using Octreotide Dimer (Parallel)

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to perform competitive binding assays using octreotide dimer (parallel) to characterize its interaction with somatostatin receptors, primarily the SSTR2 subtype.

Introduction

Octreotide is a synthetic octapeptide analog of somatostatin with a longer half-life and high affinity for somatostatin receptor 2 (SSTR2). It is widely used in the diagnosis and treatment of neuroendocrine tumors that overexpress SSTRs.[1] The dimerization of peptides can sometimes lead to altered receptor affinity and selectivity. This document outlines the protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a parallel octreotide dimer for SSTR2.

In this assay, the octreotide dimer (parallel) competes with a radiolabeled ligand for binding to SSTR2 expressed on cell membranes. The concentration of the octreotide dimer that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Experimental Protocols

Cell Culture and Membrane Preparation

A crucial component of this assay is the source of SSTR2. This protocol utilizes a cell line that endogenously or recombinantly expresses SSTR2.

Materials:

-

AR4-2J cells (rat pancreatic tumor cell line, endogenously expressing SSTR2) or CHO-K1/HEK-293 cells transfected with human SSTR2.

-

Cell culture medium (e.g., F-12K Medium for AR4-2J, DMEM for CHO-K1/HEK-293) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Lysis buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

-

Sucrose solution (10% in lysis buffer).

Procedure:

-

Culture the cells in T175 flasks until they reach 80-90% confluency.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells into ice-cold lysis buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh ice-cold lysis buffer and repeating the centrifugation.

-

Resuspend the final pellet in lysis buffer containing 10% sucrose as a cryoprotectant.

-

Determine the protein concentration using a BCA or Bradford protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol describes a filtration-based competitive binding assay in a 96-well format.

Materials:

-

SSTR2-expressing cell membranes.

-

Radioligand: [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide.

-

Unlabeled competitor: Octreotide dimer (parallel).

-

Unlabeled reference compound: Monomeric octreotide.

-

Assay buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled somatostatin-14 or octreotide (e.g., 1 µM).

-

96-well filter plates (e.g., Millipore Multiscreen HTS FB plates).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

On the day of the assay, thaw the membrane preparation on ice and resuspend to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 10-50 µg per well.

-

Prepare serial dilutions of the octreotide dimer (parallel) and monomeric octreotide in assay buffer. The concentration range should span from approximately 10-12 M to 10-5 M.

-

To each well of the 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the competing compound (octreotide dimer or monomer) at various concentrations.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd, e.g., 50 pM).

-

100 µL of the membrane suspension.

-

-

The final assay volume is 250 µL.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of a competitor).

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Data Presentation

The quantitative data from the competitive binding assay should be summarized in a table for clear comparison.

| Compound | IC50 (nM) | Ki (nM) |

| Octreotide (Monomer) | Example: 1.2 | Example: 0.8 |

| Octreotide Dimer (Parallel) | To be determined | To be determined |

Note: The values for monomeric octreotide are provided as an illustrative example. Actual experimental results will vary.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the competitive binding assay.

Caption: Workflow for the SSTR2 competitive binding assay.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Upon binding of an agonist like octreotide, SSTR2 initiates a cascade of intracellular signaling events.

References

Application Notes and Protocols for Fluorescent Labeling of Parallel Octreotide Dimer for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide, a synthetic analog of somatostatin, is a crucial tool in the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). Dimerization of octreotide has been explored as a strategy to potentially enhance receptor binding affinity and in vivo targeting. This document provides detailed application notes and protocols for the fluorescent labeling of a parallel octreotide dimer, enabling its use as a probe for in vitro cell imaging and receptor binding studies. The fluorescently labeled parallel octreotide dimer serves as a valuable tool for visualizing SSTR2 expression on cancer cells, studying receptor trafficking, and evaluating the binding kinetics of novel therapeutic agents.

Principle

The methodology involves the synthesis of a parallel octreotide dimer, followed by covalent conjugation to a suitable fluorescent dye. The resulting fluorescent probe can then be used to incubate with SSTR2-expressing cells. The specific binding of the labeled dimer to SSTR2 on the cell surface allows for visualization and quantification using fluorescence microscopy. This approach provides a direct and sensitive method for assessing SSTR2 status in vitro.

Quantitative Data Summary

The following tables summarize key quantitative data for fluorescently labeled octreotide analogs. It is important to note that while data for fluorescently labeled monomeric octreotide is available, specific quantitative data for a parallel octreotide dimer is not extensively reported in the literature. The tables provide a template for the characterization of a newly synthesized fluorescent parallel octreotide dimer.

Table 1: Fluorescence Properties of Common Dyes for Peptide Labeling [1][][3][4][5]

| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability |

| Fluorescein (FITC/FAM) | ~494 | ~518 | High | Moderate |

| Tetramethylrhodamine (TAMRA) | ~552 | ~578 | High | Good |

| Cyanine 3 (Cy3) | ~550 | ~570 | High | Good |

| Cyanine 5 (Cy5) | ~650 | ~670 | High | Good |

| Alexa Fluor 488 | ~490 | ~525 | Very High | Excellent |

| IRDye 800CW | ~774 | ~789 | Moderate | Excellent |

Table 2: Binding Affinity of Fluorescently Labeled Octreotide Analogs to SSTR2

| Compound | Cell Line | IC50 (nM) | Kd (nM) | Reference |

| 5-Carboxy-fluorescein-octreotate (Monomer) | Rat Cerebral Cortex Membranes | 6.2 | - | [6] |

| 800CW-TATE (Monomer) | SSTR2-expressing cells | 72 | - | [7] |

| [Proposed] Fluorescent Parallel Octreotide Dimer | SSTR2-expressing cells (e.g., NCI-H69, AR42J) | To be determined | To be determined | N/A |

Experimental Protocols

Protocol 1: Synthesis and Fluorescent Labeling of Parallel Octreotide Dimer

This protocol outlines a general strategy for the synthesis of a parallel octreotide dimer and its subsequent fluorescent labeling. The synthesis of a parallel dimer can be complex and may require specialized peptide synthesis expertise.

1.1. Synthesis of Parallel Octreotide Dimer:

The synthesis of a parallel octreotide dimer typically involves the formation of two disulfide bonds between two identical octreotide monomers. A common strategy involves the synthesis of the linear octreotide peptide on a solid support, followed by a selective deprotection and on-resin dimerization strategy. Alternatively, dimerization can be achieved in solution.

1.2. Fluorescent Labeling of the Dimer:

The fluorescent dye can be conjugated to a specific site on the dimer, often at the N-terminus or on the side chain of a lysine residue.

-

Materials:

-

Parallel Octreotide Dimer

-

Amine-reactive fluorescent dye (e.g., NHS-ester of FITC, Cy5, or Alexa Fluor 488)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

-

-

Procedure:

-

Dissolve the parallel octreotide dimer in DMF or DMSO.

-

Add the amine-reactive fluorescent dye (typically a 1.1 to 1.5 molar excess) to the peptide solution.

-

Add DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, protected from light.

-

Monitor the reaction progress by analytical HPLC.

-

Once the reaction is complete, purify the fluorescently labeled dimer by preparative HPLC.

-

Characterize the purified product by mass spectrometry to confirm the correct molecular weight.

-

Lyophilize the purified product and store it at -20°C, protected from light.

-

Protocol 2: Cell Culture

-

Materials:

-

SSTR2-expressing cell line (e.g., NCI-H69, AR42J, or transfected HEK293 cells)[7][8]

-

SSTR2-negative cell line (as a negative control, e.g., wild-type HEK293)

-